molecular formula C7H10N2S B3022331 Hydrazine, [2-(methylthio)phenyl]- CAS No. 88965-67-7

Hydrazine, [2-(methylthio)phenyl]-

Cat. No.: B3022331
CAS No.: 88965-67-7
M. Wt: 154.24 g/mol
InChI Key: CUXIXAPJSZQSIB-UHFFFAOYSA-N
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Description

Hydrazine, [2-(methylthio)phenyl]- is an organic compound with the molecular formula C7H10N2S. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 2-(methylthio)phenyl group. This compound is known for its versatile applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Biochemical Analysis

Biochemical Properties

Hydrazine, [2-(methylthio)phenyl]- plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative stress responses, such as catalase and peroxidase. These enzymes facilitate the breakdown of hydrogen peroxide, a reactive oxygen species, into water and oxygen. Hydrazine, [2-(methylthio)phenyl]- can act as a substrate for these enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Additionally, hydrazine, [2-(methylthio)phenyl]- has been shown to interact with proteins involved in cellular signaling pathways. For instance, it can modulate the activity of kinases and phosphatases, which are essential for the regulation of various cellular processes, including cell growth, differentiation, and apoptosis .

Cellular Effects

The effects of hydrazine, [2-(methylthio)phenyl]- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, hydrazine, [2-(methylthio)phenyl]- has been observed to induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK and NF-κB pathways . These pathways play a critical role in the cellular response to oxidative damage and inflammation.

Furthermore, hydrazine, [2-(methylthio)phenyl]- can alter gene expression by modulating the activity of transcription factors. This modulation can result in changes in the expression of genes involved in antioxidant defense, apoptosis, and cell cycle regulation . The compound also affects cellular metabolism by influencing the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of hydrazine, [2-(methylthio)phenyl]- involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, hydrazine, [2-(methylthio)phenyl]- can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

In addition to enzyme inhibition, hydrazine, [2-(methylthio)phenyl]- can also activate certain enzymes by inducing conformational changes that enhance their catalytic activity. This dual role of inhibition and activation allows the compound to exert complex regulatory effects on biochemical pathways . Moreover, hydrazine, [2-(methylthio)phenyl]- can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hydrazine, [2-(methylthio)phenyl]- can change over time due to its stability, degradation, and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or reactive chemicals . Over time, the degradation products of hydrazine, [2-(methylthio)phenyl]- can accumulate and exert additional effects on cells, potentially leading to altered cellular responses.

Long-term studies have shown that hydrazine, [2-(methylthio)phenyl]- can have sustained effects on cellular function, including persistent changes in gene expression and metabolic activity . These long-term effects are particularly relevant in in vitro and in vivo studies, where prolonged exposure to the compound can lead to cumulative effects on cellular health and function.

Dosage Effects in Animal Models

The effects of hydrazine, [2-(methylthio)phenyl]- vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and activate protective cellular responses . At higher doses, hydrazine, [2-(methylthio)phenyl]- can cause significant toxicity, leading to cell death and tissue damage . The threshold for these effects depends on the specific animal model and the route of administration.

Toxicological studies have shown that high doses of hydrazine, [2-(methylthio)phenyl]- can result in adverse effects such as liver damage, neurotoxicity, and hematological abnormalities . These findings highlight the importance of careful dosage optimization in experimental studies to minimize toxic effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

Hydrazine, [2-(methylthio)phenyl]- is involved in several metabolic pathways, including those related to oxidative stress and detoxification. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze the oxidation of hydrazine, [2-(methylthio)phenyl]- to reactive intermediates . These intermediates can further react with cellular components, leading to the formation of adducts and other modified molecules.

The metabolic pathways of hydrazine, [2-(methylthio)phenyl]- also involve interactions with cofactors such as glutathione, which plays a crucial role in detoxifying reactive intermediates and protecting cells from oxidative damage . The compound’s involvement in these pathways can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of hydrazine, [2-(methylthio)phenyl]- within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms involving membrane transporters . Once inside the cell, hydrazine, [2-(methylthio)phenyl]- can bind to intracellular proteins and be distributed to various cellular compartments.

The localization and accumulation of hydrazine, [2-(methylthio)phenyl]- within tissues depend on factors such as tissue perfusion, binding affinity to cellular components, and the presence of specific transporters . These factors can influence the compound’s bioavailability and its overall impact on cellular function.

Subcellular Localization

Hydrazine, [2-(methylthio)phenyl]- exhibits specific subcellular localization patterns that can affect its activity and function. The compound can be targeted to different cellular compartments, including the cytoplasm, nucleus, and mitochondria . This targeting is mediated by post-translational modifications and targeting signals that direct the compound to specific organelles.

The subcellular localization of hydrazine, [2-(methylthio)phenyl]- can influence its interactions with biomolecules and its overall biochemical activity. For example, localization to the mitochondria can enhance the compound’s ability to modulate mitochondrial function and oxidative stress responses . Similarly, nuclear localization can affect gene expression by interacting with transcription factors and other nuclear proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazine, [2-(methylthio)phenyl]- can be synthesized through various methods. One common approach involves the reaction of 2-(methylthio)aniline with hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

In industrial settings, the production of Hydrazine, [2-(methylthio)phenyl]- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

Hydrazine, [2-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce different hydrazine derivatives .

Scientific Research Applications

Hydrazine, [2-(methylthio)phenyl]- has a wide range of applications in scientific research:

Properties

IUPAC Name

(2-methylsulfanylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S/c1-10-7-5-3-2-4-6(7)9-8/h2-5,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXIXAPJSZQSIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394382
Record name Hydrazine, [2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88965-67-7
Record name Hydrazine, [2-(methylthio)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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